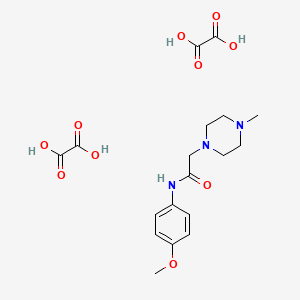

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.2C2H2O4/c1-16-7-9-17(10-8-16)11-14(18)15-12-3-5-13(19-2)6-4-12;2*3-1(4)2(5)6/h3-6H,7-11H2,1-2H3,(H,15,18);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYLHBGRZBWXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide.

Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

Salt Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide moiety can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: N-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

Reduction: N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate can be compared with other similar compounds such as:

N-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Differing by the substitution on the piperazine ring.

N-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Differing by the functional group on the phenyl ring.

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine: Differing by the reduction of the acetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and a piperazine moiety, suggesting possible interactions with various biological targets.

The chemical formula for this compound is . The presence of the methoxy group enhances lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown potent antibacterial and antifungal activities . While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on its structural analogs.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Many derivatives containing piperazine and phenolic groups have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis and has implications in cancer and autoimmune diseases . The inhibition of such enzymes could pave the way for developing novel therapeutics.

Neuropharmacological Effects

Given the piperazine component, there are implications for neuropharmacological activity. Compounds with piperazine rings have been associated with various central nervous system (CNS) effects, including anxiolytic and antidepressant activities. This suggests that this compound may possess similar effects, warranting further investigation into its psychoactive properties.

Study 1: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, several compounds were tested against common pathogens. The results indicated that derivatives with methoxy and piperazine groups exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not available, the structural similarities suggest a potential for comparable efficacy.

Study 2: Enzyme Inhibition Mechanism

A study focused on the inhibition of DHODH by pyrazole derivatives revealed that certain modifications could enhance binding affinity and selectivity. The findings highlighted the importance of substituent groups in modulating biological activity, indicating that this compound might be optimized for better enzyme inhibition through structural modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via amidation or nucleophilic substitution reactions. For example, similar acetamide derivatives are prepared by reacting substituted benzaldehyde with acetylacetone or via condensation of piperazine derivatives with chloroacetamide intermediates. Key intermediates are purified using column chromatography and characterized via NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for verifying the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95%). Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to identify degradation products. X-ray crystallography or differential scanning calorimetry (DSC) may confirm polymorphic stability .

Q. How can researchers address inconsistencies in reported solubility and partition coefficients (logP) for this compound?

- Methodological Answer : Reproduce experiments using standardized buffers (e.g., phosphate-buffered saline) and validated shake-flask or HPLC methods. Computational tools like COSMO-RS or molecular dynamics simulations can predict logP, which should be cross-validated with experimental data to resolve discrepancies .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield of this compound while minimizing byproduct formation?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating. For example, microwave irradiation at 100–120°C for 15–30 minutes enhances coupling efficiency in piperazine-acetamide derivatives. Solvent selection (e.g., DMF vs. acetonitrile) and stoichiometric control of reagents (e.g., 1.2:1 molar ratio of piperazine to acetamide precursor) minimize side reactions .

Q. How do structural modifications to the 4-methylpiperazine or 4-methoxyphenyl moieties affect receptor binding selectivity in pharmacological studies?

- Methodological Answer : Replace the 4-methyl group on piperazine with bulkier substituents (e.g., isopropyl) to assess steric effects on dopamine or serotonin receptor binding. Fluorine substitution on the phenyl ring can alter electron density and hydrogen-bonding capacity. Competitive radioligand binding assays (e.g., using [³H]spiperone for D2/D3 receptors) quantify affinity changes, while molecular docking models predict binding poses .

Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, and ATP concentration for kinase assays). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. For example, inconsistent D3 receptor antagonism data may arise from differences in membrane preparation or endogenous receptor expression levels. Cross-validate findings with knockout cell models .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Administer the compound via intravenous and oral routes in rodent models to calculate bioavailability (F%) and half-life (t½). Use microdialysis or LC-MS/MS to measure brain-to-plasma ratios for CNS-targeted studies. Correlate plasma concentrations with behavioral outcomes (e.g., locomotor activity for antipsychotic effects) to establish PK-PD models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.